molecular formula C11H11ClO3 B1428154 2-Chloro-4-(cyclopropylmethoxy)benzoic acid CAS No. 1237084-18-2

2-Chloro-4-(cyclopropylmethoxy)benzoic acid

Cat. No.: B1428154
CAS No.: 1237084-18-2
M. Wt: 226.65 g/mol
InChI Key: FASUFPFYKBHCRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(cyclopropylmethoxy)benzoic acid is an organic compound with the molecular formula C11H11ClO3. It is characterized by the presence of a chloro group at the second position and a cyclopropylmethoxy group at the fourth position on the benzoic acid ring. This compound is typically a white to brown solid and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(cyclopropylmethoxy)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzoic acid with cyclopropylmethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with a solvent such as toluene or dichloromethane. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The final product is often subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(cyclopropylmethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-(cyclopropylmethoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(cyclopropylmethoxy)benzoic acid involves its interaction with specific molecular targets. The chloro group and the cyclopropylmethoxy group contribute to its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylbenzoic acid: Similar in structure but with a methyl group instead of a cyclopropylmethoxy group.

    2-Chloro-3,4-dimethoxybenzoic acid: Contains two methoxy groups instead of a cyclopropylmethoxy group.

    2-Chloro-4-methoxybenzoic acid: Similar but with a single methoxy group.

Uniqueness

2-Chloro-4-(cyclopropylmethoxy)benzoic acid is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-chloro-4-(cyclopropylmethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c12-10-5-8(15-6-7-1-2-7)3-4-9(10)11(13)14/h3-5,7H,1-2,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASUFPFYKBHCRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(cyclopropylmethoxy)benzoic acid
Reactant of Route 2
2-Chloro-4-(cyclopropylmethoxy)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-(cyclopropylmethoxy)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-(cyclopropylmethoxy)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-(cyclopropylmethoxy)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-(cyclopropylmethoxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.